

# Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ethyl 3,4-bis(2-methoxyethoxy)benzoate

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## Introduction

**Ethyl 3,4-bis(2-methoxyethoxy)benzoate** is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in the treatment of various cancers.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its significance in pharmaceutical manufacturing.

## Chemical and Physical Properties

**Ethyl 3,4-bis(2-methoxyethoxy)benzoate** is a benzoate ester characterized by the presence of two methoxyethoxy side chains. These structural features influence its solubility and reactivity, making it a suitable precursor for multi-step organic syntheses.

### Table 1: Chemical and Physical Properties of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Property	Value	Source
IUPAC Name	ethyl 3,4-bis(2-methoxyethoxy)benzoate	[3]
Synonyms	3,4-Bis(2-methoxyethoxy)benzoic acid ethyl ester	[3]
CAS Number	183322-16-9	[3]
Molecular Formula	C15H22O6	[3]
Molecular Weight	298.33 g/mol	[3]
Melting Point	55-58 °C	
Boiling Point	401.7±45.0 °C (Predicted)	
Density	1.102 g/cm <sup>3</sup>	
Appearance	White to off-white solid	
Solubility	Insoluble in water.	

## Experimental Protocols

The synthesis of **Ethyl 3,4-bis(2-methoxyethoxy)benzoate** is a crucial step in the production of Erlotinib.[1] Below are detailed methodologies for its preparation.

### Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate from Ethyl 3,4-dihydroxybenzoate

This protocol describes the O-alkylation of Ethyl 3,4-dihydroxybenzoate.

Materials:

- Ethyl 3,4-dihydroxybenzoate
- 1-Bromo-2-methoxyethane

- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Ethyl acetate
- Sodium sulfate ( $Na_2SO_4$ )

Procedure:[\[4\]](#)

- A mixture of Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and potassium carbonate (1.82 g, 13.0 mmol) in DMF (10 mL) is heated and stirred at 100 °C for 1 hour.
- The reaction mixture is then cooled to 50 °C.
- 1-Bromo-2-methoxyethane (1 mL) is added, and the mixture is heated at 80 °C for 2 hours.
- After cooling to room temperature, the resulting mixture is filtered, and the solid is washed with ethyl acetate (10 mL).
- The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product as a yellow solid.

## Synthesis from 3,4-dihydroxybenzoic Acid

This alternative two-step protocol starts with the free acid.

Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic Acid[\[2\]](#)

- A suspension of 3,4-dihydroxybenzoic acid (23 g), potassium carbonate (82.5 g), and tetrabutylammonium iodide (5.51 g) in DMF (120 mL) is stirred for 1 hour at 100 °C.
- The reaction mixture is then subjected to basic hydrolysis in the same batch to afford 3,4-bis(2-methoxyethoxy)benzoic acid.

Step 2: Esterification to **Ethyl 3,4-bis(2-methoxyethoxy)benzoate**[\[2\]](#)

- To 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 mL), add sulfuric acid (3 mL).

- The mixture is stirred under a nitrogen atmosphere at reflux for 24 hours.
- The solvent is removed in vacuo, and the residue is extracted with ethyl acetate.
- The organic phase is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the final product.

## Role in Erlotinib Synthesis

**Ethyl 3,4-bis(2-methoxyethoxy)benzoate** is a pivotal intermediate in the multi-step synthesis of Erlotinib. The subsequent steps in a typical synthesis involve nitration of the benzene ring, reduction of the nitro group to an amine, and then a series of reactions to construct the quinazoline core of the Erlotinib molecule.[5]

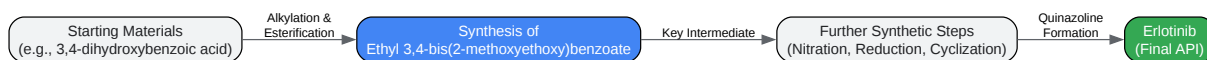
## Biological Activity

There is currently no documented direct biological activity for **Ethyl 3,4-bis(2-methoxyethoxy)benzoate** itself. Its significance in the pharmaceutical field is exclusively as a precursor in the synthesis of biologically active molecules like Erlotinib. Its starting material, ethyl 3,4-dihydroxybenzoate, has been investigated for various biological activities, including as a prolyl hydroxylase inhibitor.[6]

## Visualizations

### Logical Relationship in Erlotinib Synthesis

The following diagram illustrates the position of **Ethyl 3,4-bis(2-methoxyethoxy)benzoate** within the broader synthesis pathway of Erlotinib.

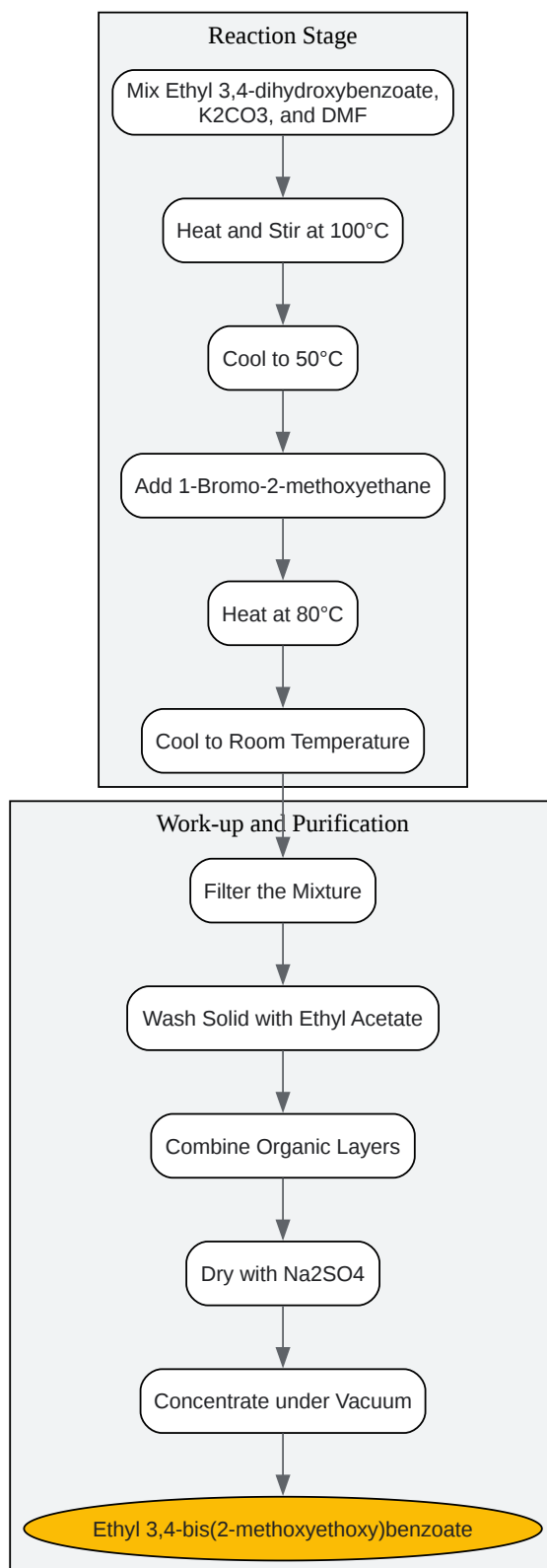


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Caption: Role of **Ethyl 3,4-bis(2-methoxyethoxy)benzoate** in Erlotinib Synthesis.

## Experimental Workflow for Synthesis

This diagram outlines the key stages in the synthesis of **Ethyl 3,4-bis(2-methoxyethoxy)benzoate** from ethyl 3,4-dihydroxybenzoate.



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Caption: Synthesis Workflow for **Ethyl 3,4-bis(2-methoxyethoxy)benzoate**.

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